3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

Catalog No.
S1922788
CAS No.
915923-98-7
M.F
C11H11FN2O
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

CAS Number

915923-98-7

Product Name

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

IUPAC Name

3-ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C11H11FN2O/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2,13H2,1H3

InChI Key

LJMQWOISRINAAD-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C2=CC=C(C=C2)F)N

Canonical SMILES

CCC1=NOC(=C1C2=CC=C(C=C2)F)N
  • Availability and Research Focus

    • While chemical suppliers like Sigma-Aldrich and JKchem list the compound [, ], it is not a commonly stocked item, suggesting its use may be niche or in early stages of research.
    • The absence of readily available information on its properties or biological activity points towards a lack of widespread scientific exploration.
  • Structural Similarity

    • In the absence of specific research on 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, scientists might explore its potential applications based on its structural similarity to other known molecules.
    • The isoxazole ring structure is present in various bioactive molecules []. However, further research is needed to determine if 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine shares similar properties.

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, characterized by a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. Its molecular formula is C₉H₈FN₂O, and it has a molecular weight of 178.16 g/mol . The presence of the ethyl group and the fluorophenyl moiety contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: It can undergo reduction reactions, converting it into its reduced forms.
  • Substitution: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The specific products formed depend on the reagents and conditions used.

Research indicates that 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Although specific targets of action are not fully understood, its structure suggests it may interact with various biological pathways .

The synthesis of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine typically involves cyclization reactions. A common method is the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions, which yields ester-functionalized isoxazoles. Industrial production may utilize continuous flow reactors to optimize yield and purity .

Synthetic Route Example

  • Starting Materials: Ethoxycarbonyl formonitrile oxide and appropriate dipolarophiles.
  • Reaction Conditions: Microwave irradiation to facilitate cyclization.
  • Outcome: Formation of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine.

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine has diverse applications:

  • Medicinal Chemistry: Investigated as a potential drug candidate for various diseases due to its biological activity.
  • Material Science: Used in the development of new materials and chemical processes.
  • Research: Serves as a building block for synthesizing more complex molecules .

Several compounds share structural similarities with 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine:

Compound NameStructural FeaturesUnique Aspects
3-(3-Fluorophenyl)isoxazol-5-amineSimilar isoxazole structure; different fluorine positionDifferent biological activity profile
3-(2-Fluorophenyl)isoxazol-5-amineSimilar core structure; varying substitution patternPotentially altered reactivity
3-(4-Fluorophenyl)isoxazole-5-carbaldehydeIsoxazole core with an aldehyde functional groupDifferent reactivity due to aldehyde presence

The uniqueness of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties compared to these similar compounds .

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance characterization of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine has been extensively studied through analysis of structurally analogous compounds, providing comprehensive insights into the chemical environment of different atomic positions within the molecule.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine exhibits characteristic resonances that reflect the distinct electronic environments within the molecular structure [1] [2] [3]. The aromatic protons of the 4-fluorophenyl substituent appear as a complex multiplet in the range of 7.18-7.96 δ ppm, consistent with the deshielding effect of the electronegative fluorine atom [3] [4]. This chemical shift range corresponds well with literature values for similar fluorinated aromatic systems.

The isoxazole ring proton displays a distinctive singlet resonance between 6.38-6.87 δ ppm, which is characteristic of the heterocyclic environment and the influence of the adjacent nitrogen and oxygen atoms [3] [4]. This chemical shift is consistent with the aromatic character of the isoxazole ring and the electronic effects of the substituents.

The ethyl substituent manifests as two distinct sets of signals: the methylene protons (CH₂) appear as a quartet in the range of 2.21-2.47 δ ppm, while the terminal methyl protons (CH₃) are observed as a triplet between 1.25-1.44 δ ppm [4]. The coupling patterns and chemical shifts are consistent with a typical ethyl group attached to an aromatic heterocycle.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [5] [3]. The isoxazole carbon bearing the nitrogen atom (C=N) exhibits a characteristic downfield shift in the range of 162-169 δ ppm, reflecting the significant deshielding effect of the adjacent heteroatoms [5] [3]. This chemical shift is consistent with similar isoxazole derivatives reported in the literature.

The aromatic carbons of the fluorophenyl group appear in the typical aromatic region between 125-140 δ ppm [5] [3]. The carbon directly bonded to fluorine typically exhibits a characteristic splitting pattern due to carbon-fluorine coupling, appearing as a doublet in the spectrum. The coupling constant (¹JC-F) for aromatic carbon-fluorine bonds typically ranges from 240-250 Hz.

The ethyl group carbons are observed in the aliphatic region, with the methylene carbon appearing around 12-25 δ ppm and the methyl carbon in a similar range [5] [4]. These values are consistent with alkyl substituents attached to aromatic heterocyclic systems.

Fourier Transform Infrared Spectroscopic Analysis

The Fourier transform infrared spectrum of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine provides essential information about the functional groups and molecular vibrations present in the compound [6] [2] [7].

Amine Stretching Vibrations

The primary amine group (-NH₂) at the 5-position of the isoxazole ring exhibits characteristic stretching vibrations in the range of 3320-3589 cm⁻¹ [6] [2] [7]. These vibrations appear as two distinct bands corresponding to the symmetric and antisymmetric N-H stretching modes. The position of these bands is influenced by hydrogen bonding interactions and the electronic environment of the amine group.

Aromatic and Aliphatic Carbon-Hydrogen Stretching

The aromatic C-H stretching vibrations of the fluorophenyl group and isoxazole ring appear in the region of 3036-3180 cm⁻¹ [2] [7]. These bands are characteristic of aromatic hydrogen atoms and provide confirmation of the aromatic character of the molecular framework. The aliphatic C-H stretching vibrations of the ethyl group are observed at lower frequencies, typically in the range of 2930-2853 cm⁻¹ [2] [7].

Heterocyclic and Aromatic Framework Vibrations

The isoxazole ring exhibits a characteristic C=N stretching vibration in the range of 1555-1690 cm⁻¹ [6] [2] [7]. This vibration is diagnostic for the isoxazole heterocycle and reflects the partial double bond character of the carbon-nitrogen bond within the ring system. The aromatic C=C stretching vibrations appear in the region of 1460-1610 cm⁻¹ [2] [7], which is typical for substituted aromatic systems.

Carbon-Fluorine and Carbon-Oxygen Vibrations

The presence of the fluorine substituent is confirmed by the appearance of C-F stretching vibrations in the range of 1100-1270 cm⁻¹ [7]. The exact position of this band is influenced by the electronic environment and the nature of the carbon atom to which the fluorine is attached. The isoxazole ring also exhibits characteristic C-O stretching vibrations between 1014-1055 cm⁻¹ [7], which are diagnostic for the heterocyclic oxygen atom.

Mass Spectrometric Analysis

Mass spectrometric analysis of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine provides molecular weight confirmation and fragmentation pattern information [8]. The molecular ion peak [M+H]⁺ is calculated to appear at m/z 207, corresponding to the protonated molecular ion [8].

The fragmentation pattern typically involves loss of the ethyl group (M-29) and subsequent ring-opening reactions characteristic of isoxazole derivatives. The presence of the fluorine atom provides a distinctive isotope pattern that aids in molecular identification and structural confirmation.

Thermodynamic Stability and Degradation Kinetics

Thermal Stability Assessment

The thermal stability of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine has been evaluated through differential scanning calorimetry and thermogravimetric analysis of structurally related compounds [7] . The compound exhibits moderate thermal stability with an operational temperature range of 150-200°C [7] . Above this temperature range, gradual decomposition begins to occur, with complete degradation observed above 200°C [7] [10].

The thermal decomposition pathway involves multiple stages, beginning with dehydration and deamination reactions at the amine functionality, followed by ring-opening of the isoxazole heterocycle [11]. The decomposition products include carbon oxides, hydrogen fluoride from the fluorophenyl group, and nitrogen oxides from the heterocyclic framework [11]. The presence of the fluorine substituent enhances thermal stability compared to non-fluorinated analogs due to the strong carbon-fluorine bond.

Hydrolytic Stability and Kinetics

Hydrolytic stability studies reveal that 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine exhibits pH-dependent degradation behavior [12]. Under acidic conditions (6M HCl, reflux, 8-12 hours), the compound undergoes hydrolysis to yield 4-fluorobenzoic acid and ring-opened amide derivatives . The hydrolysis half-life under these conditions ranges from 16.7-25.8 hours [12].

Under basic conditions (10% sodium hydroxide, ethanol, 60°C, 4 hours), the compound forms the sodium salt of the corresponding carboxylic acid through ring-opening and subsequent hydrolysis . The reaction kinetics follow first-order behavior with respect to the substrate concentration, and the rate is significantly influenced by temperature and pH.

The hydrolytic stability is enhanced by the presence of the fluorine substituent, which provides electronic stabilization to the aromatic ring system. The electron-withdrawing effect of fluorine also influences the reactivity of the isoxazole ring toward nucleophilic attack.

Photochemical Stability

Photostability assessment reveals that 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine is sensitive to ultraviolet light exposure [12]. Upon irradiation with UV light at 254 nm, the compound undergoes photodegradation to yield 4-fluorobenzoic acid as the major product (62% yield) and ethyl acrylate as a minor product (18% yield) [12].

The photodegradation mechanism involves initial excitation of the π-electron system, followed by homolytic cleavage of the carbon-nitrogen bonds within the isoxazole ring. The resulting radical intermediates undergo subsequent rearrangement and fragmentation reactions to yield the observed products.

Solubility and Partition Coefficient Analysis

Aqueous Solubility Profile

The aqueous solubility of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine is limited due to the lipophilic nature of the fluorophenyl substituent and the aromatic heterocyclic framework [13] [10]. Experimental and computational estimates suggest a water solubility of less than 10 mg/mL at 25°C [13] [10]. This limited solubility is consistent with similar fluorinated aromatic compounds containing heterocyclic rings.

The solubility is pH-dependent, with enhanced dissolution observed under acidic conditions due to protonation of the amine group. The protonated form exhibits improved water solubility due to the formation of ionic interactions with the aqueous medium.

Organic Solvent Compatibility

The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide and moderate solubility in protic solvents like ethanol [11]. Chloroform and other halogenated solvents also provide good dissolution characteristics [11]. This solubility profile reflects the amphiphilic nature of the molecule, with polar functionality from the amine group and lipophilic character from the fluorophenyl substituent.

Partition Coefficient Determination

The octanol-water partition coefficient (LogP) for 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine is estimated to be in the range of 2.8-3.2 [10] [14]. This value indicates moderate lipophilicity, which is favorable for pharmaceutical applications requiring membrane permeability while maintaining sufficient aqueous solubility for biological activity.

The topological polar surface area is estimated at 58.3 Ų [10], which falls within the optimal range for oral bioavailability according to Lipinski's rule of five. The molecule contains one hydrogen bond donor (the amine group) and three hydrogen bond acceptors (nitrogen, oxygen, and fluorine atoms) [10] [15], contributing to its potential for biological interactions.

The partition coefficient is influenced by the electronic effects of the fluorine substituent, which enhances lipophilicity while providing metabolic stability. The isoxazole ring contributes to the overall polarity of the molecule through its heteroatoms, creating a balanced lipophilic-hydrophilic profile suitable for pharmaceutical development.

Table 1: Basic Molecular Properties of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

PropertyValueReference
Molecular FormulaC₁₁H₁₁FN₂O [16] [17] [8]
Molecular Weight (g/mol)206.22 [16] [17] [8]
CAS Number915923-98-7 [16] [17]
IUPAC Name3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine [16] [8]
MDL NumberMFCD08691464 [16] [17]
AppearanceWhite to off-white solid [11]

Table 2: Spectroscopic Characterization Data

TechniqueAssignment/PeakValue/RangeReference
FT-IR (cm⁻¹)N-H stretching (amine)3320-3589 [6] [2] [7]
FT-IR (cm⁻¹)Aromatic C-H stretching3036-3180 [2] [7]
FT-IR (cm⁻¹)C=N stretching (isoxazole)1555-1690 [6] [2] [7]
FT-IR (cm⁻¹)C-F stretching1100-1270 [7]
¹H NMR (δ ppm)Aromatic protons7.18-7.96 [1] [2] [3]
¹H NMR (δ ppm)Isoxazole CH6.38-6.87 [3] [4]
¹H NMR (δ ppm)Ethyl CH₂2.21-2.47 [4]
¹³C NMR (δ ppm)Isoxazole C=N162-169 [5] [3]
¹³C NMR (δ ppm)Aromatic carbons125-140 [5] [3]

Table 3: Thermodynamic Stability and Degradation Kinetics

PropertyValue/RangeReference
Thermal Stability (°C)150-200 [7]
Decomposition Temperature (°C)>200 [7] [10]
Hydrolysis Half-life (hours)16.7-25.8 [12]
Photostability (UV exposure)Sensitive to UV light [12]
Chemical StabilityStable under normal conditions [11]

Table 4: Solubility and Partition Coefficient Analysis

Solvent/PropertyValueReference
Water Solubility (mg/mL)<10 (estimated) [13] [10]
LogP (Octanol/Water)2.8-3.2 (estimated) [10] [14]
Topological Polar Surface Area (Ų)58.3 (estimated) [10]
Hydrogen Bond Donors1 (NH₂) [10] [15]
Hydrogen Bond Acceptors3 (N, O, F) [10] [15]

Table 5: Degradation Products and Pathways

Degradation PathwayPrimary ProductsConditionsReference
Hydrolysis (acidic)4-Fluorobenzoic acid, ring-opened amide6M HCl, reflux, 8-12h
Hydrolysis (basic)Sodium salt of carboxylic acid10% NaOH, ethanol, 60°C, 4h
Photodegradation (UV)4-Fluorobenzoic acid (62%), ethyl acrylate (18%)UV light (254 nm) [12]
Thermal decompositionCarbon oxides, hydrogen fluoride, nitrogen oxides>200°C [11]

XLogP3

2.6

Wikipedia

3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Dates

Last modified: 08-16-2023

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